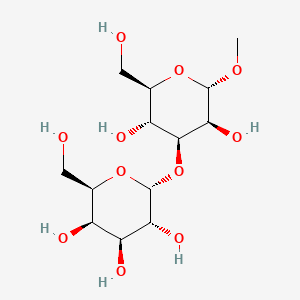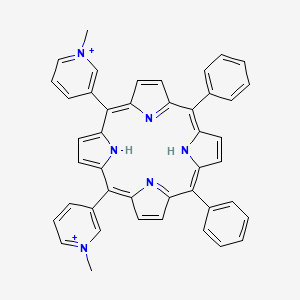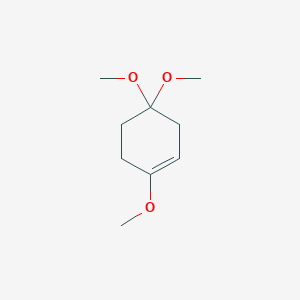
octan-2-yl 2-fluoro-4-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octan-2-yl 2-fluoro-4-hydroxybenzoate: is an organic compound that belongs to the class of esters. It is derived from the esterification of 2-fluoro-4-hydroxybenzoic acid with octan-2-ol. This compound is of interest due to its unique chemical structure, which combines a fluorinated aromatic ring with an aliphatic ester group, potentially offering unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octan-2-yl 2-fluoro-4-hydroxybenzoate typically involves the esterification reaction between 2-fluoro-4-hydroxybenzoic acid and octan-2-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:
2-fluoro-4-hydroxybenzoic acid+octan-2-olacid catalystoctan-2-yl 2-fluoro-4-hydroxybenzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Octan-2-yl 2-fluoro-4-hydroxybenzoate can undergo oxidation reactions, particularly at the aliphatic ester group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to its corresponding alcohols under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation, due to the presence of the hydroxyl and fluoro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: 2-fluoro-4-hydroxybenzoic acid.
Reduction: Octan-2-yl 2-fluoro-4-hydroxybenzyl alcohol.
Substitution: 2-fluoro-4-hydroxy-5-nitrobenzoate (nitration product), 2-fluoro-4-hydroxy-5-chlorobenzoate (chlorination product).
Aplicaciones Científicas De Investigación
Chemistry: Octan-2-yl 2-fluoro-4-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound in the study of esterification reactions and the effects of fluorine substitution on aromatic compounds.
Biology: In biological research, this compound can be used as a model molecule to study the interactions of fluorinated aromatic esters with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Fluorinated aromatic esters are known for their enhanced metabolic stability and bioavailability, making them promising candidates for drug development.
Industry: this compound is used in the formulation of specialty chemicals, including fragrances and flavorings, due to its unique aromatic profile.
Mecanismo De Acción
The mechanism of action of octan-2-yl 2-fluoro-4-hydroxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in the presence of esterases, releasing 2-fluoro-4-hydroxybenzoic acid and octan-2-ol. The fluoro group on the aromatic ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets.
Comparación Con Compuestos Similares
Methyl 2-fluoro-4-hydroxybenzoate: Similar structure but with a methyl ester group instead of an octan-2-yl group.
Ethyl 2-fluoro-4-hydroxybenzoate: Similar structure but with an ethyl ester group.
Propyl 2-fluoro-4-hydroxybenzoate: Similar structure but with a propyl ester group.
Uniqueness: Octan-2-yl 2-fluoro-4-hydroxybenzoate is unique due to its longer aliphatic chain, which can influence its hydrophobicity and solubility properties. This can affect its interaction with biological membranes and its overall pharmacokinetic profile.
Propiedades
Número CAS |
127562-80-5 |
|---|---|
Fórmula molecular |
C15H21FO3 |
Peso molecular |
268.32 g/mol |
Nombre IUPAC |
octan-2-yl 2-fluoro-4-hydroxybenzoate |
InChI |
InChI=1S/C15H21FO3/c1-3-4-5-6-7-11(2)19-15(18)13-9-8-12(17)10-14(13)16/h8-11,17H,3-7H2,1-2H3 |
Clave InChI |
HPXRODIQSWVJGZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)OC(=O)C1=C(C=C(C=C1)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL](/img/structure/B14294423.png)
![3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B14294430.png)
![{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile](/img/structure/B14294441.png)

![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)

![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)




![1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14294498.png)


